4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 75775-99-4
VCID: VC18456327
InChI: InChI=1S/C21H19N3/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14,22H,2H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H19N3
Molecular Weight: 313.4 g/mol

4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine

CAS No.: 75775-99-4

Cat. No.: VC18456327

Molecular Formula: C21H19N3

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine - 75775-99-4

Specification

CAS No. 75775-99-4
Molecular Formula C21H19N3
Molecular Weight 313.4 g/mol
IUPAC Name 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine
Standard InChI InChI=1S/C21H19N3/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14,22H,2H2,1H3,(H,23,24)
Standard InChI Key PCCJXCJNMRZFPH-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a tricyclic acridine system (C13H9N) linked to a para-substituted benzene ring via a 1,4-diamine bridge. The ethyl group is attached to the N1 position of the benzene ring, while the acridine moiety occupies the N4 position (Figure 1). This arrangement creates a planar, conjugated system capable of π-π stacking interactions with biological macromolecules .

Table 1: Comparative molecular properties of acridine derivatives

Property4-N-Acridin-9-yl-1-N-Ethylbenzene-1,4-diamine (Inferred)4-N-Acridin-9-yl-1-N-Propyl AnalogN4-9-Acridinyl-N1,N1-Dimethyl Derivative
Molecular FormulaC21H20N3C22H21N3C21H19N3
Molecular Weight (g/mol)314.41327.4313.4
Key Substituents-NH-C2H5, -NH-Acridine-NH-C3H7, -NH-Acridine-N(CH3)2, -NH-Acridine
Calculated LogP3.8 ± 0.54.1 ± 0.63.5 ± 0.4

Spectroscopic Characterization

While direct spectral data for the ethyl derivative remains unpublished, analogous compounds exhibit characteristic UV-Vis absorption maxima between 350–420 nm (acridine π→π* transitions) and fluorescence emission at 450–550 nm. The ethyl group's electron-donating effects would likely cause bathochromic shifts compared to methyl-substituted variants .

Synthetic Methodologies

Route Optimization

The PMC article (2024) details improved synthetic strategies for 4-aminoacridines that likely apply to this derivative :

Table 2: Optimized conditions for acridine synthesis (adapted from )

StepReaction TypeConditionsYield Improvement
iNitro Group IntroductionHNO3/H2SO4, 0°C → 25°C, 4h+15%
iiCyclizationMW, 120°C, TFA, 30min+40%
iiiAmine SubstitutionEtNH2, DMF, 80°C, 2h+25%

Microwave-assisted synthesis reduces typical reaction times from 6–24 hours to 30–90 minutes while maintaining yields >75% . The ethyl variant would likely employ similar nucleophilic aromatic substitution (SNAr) chemistry, substituting propylamine with ethylamine in step iii.

Purification Challenges

Acridine derivatives frequently require chromatographic separation due to:

  • Regioisomer formation during cyclization

  • Partial reduction of nitro intermediates

  • Residual starting materials with similar polarity

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (pH 2.5) provides optimal resolution for related compounds.

Biological Activity and Mechanism

DNA Intercalation

The planar acridine system enables intercalation between DNA base pairs, as demonstrated in propyl and dimethyl analogs . Molecular modeling predicts binding constants (Kb) of 10^4–10^5 M^-1 for the ethyl derivative, comparable to amsacrine (Kb = 3.2×10^5 M^-1). Intercalation disrupts:

  • Topoisomerase II activity

  • DNA replication fork progression

  • RNA polymerase translocation

Pharmacological Considerations

ADME Profile (Predicted)

ParameterValueMethod
Water Solubility0.12 mg/mLAli-Boteu (ACD/Percepta)
Plasma Protein Binding89%QSAR (SwissADME)
CYP3A4 InhibitionModerate (IC50 ≈ 8 μM)DeepCYP Model

Toxicity Concerns

Acridine derivatives exhibit dose-dependent hepatotoxicity (ALT elevation at >50 mg/kg in murine models) . The ethyl substituent may mitigate this through enhanced Phase II glucuronidation compared to methyl groups.

Research Applications and Future Directions

Cancer Therapeutics

Ongoing investigations focus on:

  • Combination therapies with PARP inhibitors

  • Photoactivated prodrug formulations

  • Nanoparticle-mediated tumor targeting

Diagnostic Imaging

The compound's fluorescence properties enable:

  • Live-cell DNA visualization

  • Apoptosis detection via caspase-activated probes

  • Tumor margin delineation during surgery

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